![molecular formula C15H19Cl B2604699 1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane CAS No. 2287285-96-3](/img/structure/B2604699.png)
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications and its use as a recreational drug.
Wirkmechanismus
CP-47,497 binds to the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. Specifically, it binds to the CB1 receptor, which is primarily found in the brain and central nervous system, and the CB2 receptor, which is primarily found in the immune system and peripheral tissues. Activation of these receptors by CP-47,497 results in a variety of effects, including altered perception, mood, and cognition.
Biochemische Und Physiologische Effekte
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood and cognition. Additionally, it has been shown to decrease the release of glutamate, which is a neurotransmitter that plays a role in learning and memory. CP-47,497 has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 has several advantages for use in laboratory experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of the physiological effects of cannabinoid receptor activation. Additionally, it is a synthetic compound, which allows for greater control over its purity and concentration. However, there are also limitations to its use in laboratory experiments. CP-47,497 has a short half-life, which may make it difficult to maintain consistent levels of the compound over time. Additionally, its effects may be influenced by other factors, such as the presence of other cannabinoids or drugs.
Zukünftige Richtungen
There are several potential future directions for research on CP-47,497. One area of interest is its potential use in the treatment of cancer. Studies have shown that CP-47,497 has anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of epilepsy. Studies have shown that CP-47,497 has anticonvulsant effects in animal models, and further research is needed to determine its potential as an epilepsy treatment. Additionally, research is needed to better understand the long-term effects of CP-47,497 use, as well as its potential for abuse and addiction.
Synthesemethoden
CP-47,497 can be synthesized using a variety of methods, including the reaction of cyclohexanone with 3-(3-propan-2-ylphenyl)acrylic acid, followed by chloromethylation with formaldehyde and hydrochloric acid. Another common method involves the reaction of cyclohexanone with 3-(3-propan-2-ylphenyl)acrolein, followed by chloromethylation with formaldehyde and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, glaucoma, and epilepsy.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIAFAMTKVRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

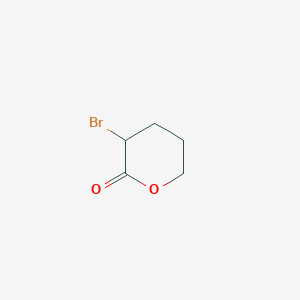
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)
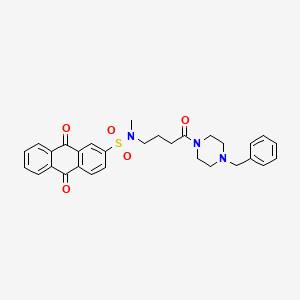
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
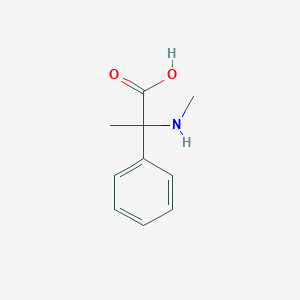
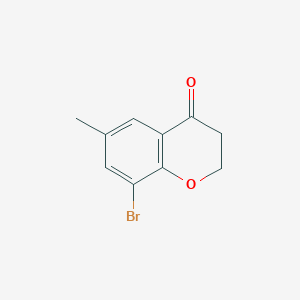
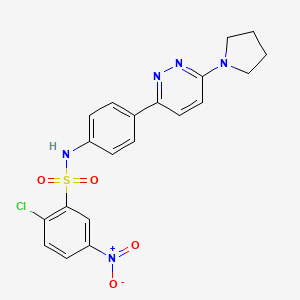
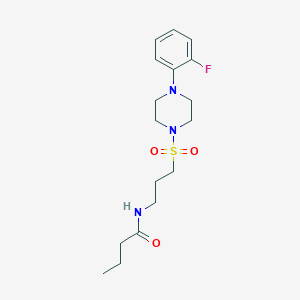
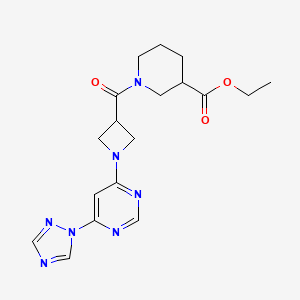
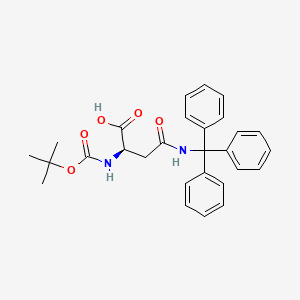
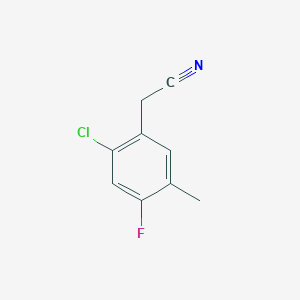
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)